molecular formula C16H22BNO3 B6320772 N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 1031747-40-6

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B6320772
CAS No.: 1031747-40-6
M. Wt: 287.2 g/mol
InChI Key: IXXYBKSQCQTIFA-UHFFFAOYSA-N
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Description

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a boronic ester pinacol derivative designed for use in pharmaceutical research and development. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions , a pivotal method for constructing biaryl systems found in many active pharmaceutical ingredients. The cyclopropanecarboxamide group can contribute specific steric and electronic properties, making such analogs valuable intermediates in medicinal chemistry for targeting enzymes like kinases . The pinacol boronic ester moiety ( 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ) offers improved stability compared to boronic acids, simplifying handling and storage. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-6-5-7-13(10-12)18-14(19)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXYBKSQCQTIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Boronate Ester Formation and Amidation

This two-step approach first introduces the tetramethyl-1,3,2-dioxaborolan-2-yl group to a meta-substituted phenyl precursor, followed by cyclopropanecarboxamide installation.

Step 1: Miyaura Borylation of 3-Bromophenylcyclopropanecarboxamide
The boronate ester is introduced via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting 3-bromophenylcyclopropanecarboxamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80–100°C for 12–24 hours. The reaction proceeds with >85% yield under inert conditions, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Step 2: Amidation of 3-Aminophenylboronic Acid Pinacol Ester
Alternatively, the amide bond is formed after boronate ester installation. Cyclopropanecarbonyl chloride is reacted with 3-aminophenylboronic acid pinacol ester in dichloromethane (DCM) using triethylamine as a base. The reaction achieves 90–95% conversion within 2 hours at room temperature, followed by purification via silica gel chromatography.

One-Pot Tandem Synthesis

Recent advances have enabled a one-pot strategy combining Suzuki-Miyaura coupling and amidation. Starting from 3-iodophenylcyclopropanecarboxamide, a palladium-catalyzed coupling with pinacolborane generates the boronate ester in situ. Subsequent amidation with cyclopropanecarbonyl chloride under Schlenk conditions yields the target compound in 78% overall yield. This method reduces purification steps but requires stringent control over reaction parameters to prevent boronate hydrolysis.

Reaction Optimization and Critical Parameters

Catalytic Systems for Borylation

The choice of palladium catalyst significantly impacts efficiency. Comparative studies reveal that Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in aryl bromide substrates, achieving turnover numbers (TON) >1,000. Ligand-free systems using Pd/C show promise for industrial scalability but suffer from lower yields (60–70%) due to incomplete conversion.

Solvent and Temperature Effects

Polar aprotic solvents like dioxane and tetrahydrofuran (THF) enhance boronate stability, while dimethylformamide (DMF) accelerates amidation but risks ester decomposition. Optimal temperatures range from 80°C (borylation) to 25°C (amidation), as higher temperatures promote side reactions such as deboronation.

Purification Challenges

Silica gel chromatography remains the standard for isolating the title compound, though reverse-phase high-performance liquid chromatography (HPLC) is preferred for >99% purity in pharmaceutical applications. Recrystallization from ethyl acetate/hexane mixtures yields crystalline product with 92–95% recovery.

Industrial Production Considerations

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance throughput and safety. A patented method describes a three-stage flow system:

  • Borylation in a Pd-packed cartridge reactor at 100°C.

  • In-line quenching and solvent exchange.

  • Amidation in a micromixer with real-time pH monitoring.
    This system achieves 90% yield with a residence time of 30 minutes, surpassing batch processes in efficiency.

Green Chemistry Innovations

Recent efforts focus on solvent recycling and catalyst recovery. Supercritical CO₂ as a reaction medium reduces waste generation by 40%, while magnetic Pd nanoparticles enable catalyst reuse for up to 5 cycles without significant activity loss.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Stepwise Borylation/Amidation85–9095–98HighReliable, well-optimized
One-Pot Tandem Synthesis7890–92ModerateReduced purification steps
Continuous Flow9099Very HighSuitable for industrial production

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group in this compound facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of biaryl structures. This reaction is critical for synthesizing pharmaceuticals and functional materials.

Key Reaction Conditions and Outcomes

Reaction PartnerCatalyst SystemSolventBaseTemperatureYieldSource
5-Bromo-2-methylanilinePd(PPh₃)₄DME/H₂ONa₂CO₃Reflux74%
Bis(pinacolato)diboronPdCl₂(dppf)DioxaneKOAc85°C51%
Aryl halidesPdCl₂(dppf)/K₂CO₃DME/H₂ORefluxVaries

Mechanistic Insights :

  • The boronic ester undergoes transmetallation with palladium, forming a Pd-aryl intermediate that couples with aryl halides .

  • Electron-withdrawing groups on the aryl halide enhance reaction rates due to increased electrophilicity .

Hydroboration Reactions

While direct evidence for hydroboration involving this compound is limited, its structural analogs participate in alkene/alkyne hydroboration. The dioxaborolane group can act as a boron source under specific conditions, forming alkylboronates .

Amide Hydrolysis

The cyclopropanecarboxamide group can undergo hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid. For example:

RCONH2+H2OH+/OHRCOOH+NH3\text{RCONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{NH}_3

Conditions :

  • Acidic: HCl (6M), reflux, 12h.

  • Basic: NaOH (2M), 80°C, 6h.

Substituent Effects

  • Para vs. Meta Substitution : Para-substituted derivatives exhibit higher activity in kinase inhibition due to optimal alignment with enzyme active sites .

  • Electron-Deficient Aryl Halides : Enhance coupling efficiency by stabilizing Pd intermediates .

Stability and Handling

  • Storage : Stable under inert atmospheres at 2–8°C .

  • Decomposition : Prolonged exposure to moisture hydrolyzes the boronate ester, reducing reactivity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide exhibits notable anticancer properties. Research demonstrated its ability to inhibit the proliferation of various cancer cell lines, making it a potential candidate for cancer therapy.

Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines, showing significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study:
A study involving murine models of Alzheimer's disease reported that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Polymer Chemistry

This compound is utilized as a building block in the synthesis of advanced polymeric materials. Its boron-containing structure lends itself to the development of materials with enhanced thermal stability and mechanical properties.

Case Study:
Research conducted at a leading polymer institute demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance by up to 30% compared to traditional formulations .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport is of particular interest.

Case Study:
In experiments reported by Advanced Functional Materials, devices fabricated with this compound exhibited enhanced efficiency and stability over conventional materials used in OLEDs .

Data Summary Table

Application AreaSpecific UseResults/Findings
Medicinal ChemistryAnticancer agentInhibits proliferation in cancer cell lines
Neuroprotective agentImproves cognitive function in Alzheimer's models
Material SciencePolymer additiveIncreases impact resistance by 30%
Organic electronicsEnhanced efficiency in OLEDs

Mechanism of Action

The mechanism of action of N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with biological molecules, influencing their activity. This interaction can modulate enzymatic functions, signal transduction pathways, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reactivity/Solubility Notes
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide (Target Compound) 1031747-40-6 C₁₆H₂₂BNO₃ 287.167 Cyclopropanecarboxamide, phenyl-dioxaborolane High solubility in polar aprotic solvents; reactive in Suzuki couplings due to B-O stability
N-[5-(Tetramethyl-dioxaborolan-2-yl)-2-pyridinyl]cyclopropanecarboxamide 1201644-41-8 C₁₆H₂₁BN₂O₃ 300.17 Pyridinyl instead of phenyl; cyclopropanecarboxamide Enhanced electron-deficient character improves cross-coupling efficiency
(1S,2S,3R)-N,N-Diisopropyl-2-phenyl-3-(tetramethyl-dioxaborolane)cyclopropanecarboxamide Not provided C₂₀H₂₈BNO₃ ~341.26* Diisopropylamide, additional phenyl on cyclopropane Increased steric hindrance slows reaction kinetics; lower solubility in polar solvents
N-[4-Chloro-2-(tetramethyl-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide 1409999-52-5 C₁₇H₂₅BClNO₃ 337.65 Chloro substituent on phenyl; dimethylpropanamide Electron-withdrawing Cl enhances electrophilicity; suitable for aryl halide couplings
N-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]propanamide 480424-98-4 C₁₄H₂₀BNO₃ 261.13 Propanamide instead of cyclopropanecarboxamide Reduced ring strain lowers reactivity; higher lipophilicity

*Estimated based on formula.

Key Findings:

Structural Influence on Reactivity: The cyclopropane ring in the target compound introduces strain, enhancing electrophilicity at the boron center compared to non-cyclopropane analogs (e.g., propanamide derivative) . Pyridinyl analogs (e.g., CAS 1201644-41-8) exhibit higher electron deficiency, improving catalytic turnover in cross-couplings .

Steric and Electronic Effects :

  • Bulky substituents (e.g., diisopropylamide in ) reduce reaction rates due to steric hindrance, whereas electron-withdrawing groups (e.g., Cl in ) increase electrophilicity.
  • The tetramethyl-dioxaborolane group universally enhances stability and solubility in organic solvents across analogs .

Synthetic Utility :

  • The target compound’s balance of reactivity and stability makes it preferable for Suzuki-Miyaura couplings in drug discovery. In contrast, chloro-substituted analogs (e.g., ) are more suited for sequential functionalization .

Research Implications

  • Materials Science : The dioxaborolane moiety’s stability under aqueous conditions enables use in polymer and OLED precursor synthesis .

Biological Activity

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The presence of boron in its structure is particularly noteworthy as it can interact with various biological targets.

Property Value
Molecular Formula C15H18BNO2
Molecular Weight 261.12 g/mol
CAS Number 1349171-28-3
Boiling Point Not available
Solubility High solubility in organic solvents

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The boron atom can form reversible covalent bonds with hydroxyl and amino groups in proteins, making it effective in inhibiting certain enzymes.
  • Receptor Binding : The compound may interact with specific receptors through hydrogen bonding and π-π interactions facilitated by the aromatic phenyl group.
  • Cell Signaling Modulation : Its structural components may influence various cell signaling pathways, particularly those involved in inflammation and cellular stress responses.

Antitumor Activity

Recent studies have indicated that compounds containing boron can exhibit antitumor properties. The mechanism often involves the inhibition of key enzymes required for tumor growth and proliferation. For instance, research has shown that boron-containing compounds can inhibit the activity of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in cancer cell survival and proliferation .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may reduce neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Animal Models : In animal models of neurodegenerative diseases, administration of this compound resulted in reduced markers of inflammation and improved cognitive function compared to control groups.

Q & A

Basic: What are the key synthetic methodologies for preparing N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide?

Answer:
The synthesis typically involves:

  • Cyclopropane Ring Formation : Use of [2+1] cycloaddition or Corey-Chaykovsky reaction to construct the cyclopropane-carboxamide core.
  • Borylation : Introducing the tetramethyl dioxaborolane group via Suzuki-Miyaura coupling or direct boronic esterification. For example, describes analogous compounds synthesized by coupling aryl halides with pinacol boronic esters under Pd catalysis .
  • Purification : Preparative column chromatography (e.g., silica gel with hexanes/EtOAc gradients) is critical for isolating the product, as seen in for structurally related carboxamides .

Basic: How is the compound characterized spectroscopically to confirm its structure?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane ring protons (δ ~1.5–2.5 ppm) and aromatic/amide protons. ¹¹B NMR can confirm the boronic ester moiety (δ ~30–35 ppm).
  • X-ray Crystallography : As demonstrated in and , single-crystal X-ray studies provide unambiguous confirmation of cyclopropane geometry and boronate substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boron-containing compound?

Answer:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization to enhance coupling efficiency.
  • Solvent/Base Systems : Employ anhydrous THF or DMF with K₂CO₃ or Cs₂CO₃ for deprotonation, as seen in for similar boronate esters .
  • Reaction Monitoring : Track boronate stability via TLC or in situ ¹¹B NMR to prevent hydrolysis or protodeboronation.

Advanced: How to resolve contradictions in NMR data caused by diastereomerism or dynamic effects?

Answer:

  • Variable Temperature NMR : Detect rotational barriers (e.g., amide bond) by acquiring spectra at low temperatures (e.g., −40°C).
  • Chiral Chromatography : Separate diastereomers using chiral columns (e.g., Chiralpak AD-H), as in , which reports diastereomer ratios (dr 23:1) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to assign stereochemistry.

Advanced: What purification strategies are effective given the compound’s solubility limitations?

Answer:

  • Gradient Elution : Use stepwise hexanes/EtOAc gradients (e.g., 5:1 to 3:1) to improve separation, as in .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexanes) for crystalline precipitates.
  • HPLC for Polar Impurities : Reverse-phase C18 columns with acetonitrile/water for challenging separations.

Basic: What is the role of the tetramethyl dioxaborolane group in this compound’s reactivity?

Answer:
The boronic ester serves as:

  • Cross-Coupling Partner : Enables Suzuki-Miyaura reactions for C–C bond formation (e.g., coupling with aryl halides) .
  • Protecting Group : Stabilizes the boronic acid against oxidation or hydrolysis during synthesis .

Advanced: How can X-ray crystallography clarify cyclopropane ring strain and substituent effects?

Answer:

  • Bond Length/Angle Analysis : reports cyclopropane C–C bonds (~1.54 Å) and angles (~60°), confirming ring strain .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding from amide groups) influencing crystal packing .

Advanced: What precautions are necessary for handling air- and moisture-sensitive intermediates during synthesis?

Answer:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for boronate ester reactions, as highlighted in and .
  • Drying Solvents : Store reagents over molecular sieves or use freshly distilled THF.
  • Quenching Protocols : Add reactions to cold, aqueous NH₄Cl to minimize boronate decomposition.

Basic: How stable is the compound under varying pH and temperature conditions?

Answer:

  • pH Stability : Boronate esters hydrolyze in acidic (pH <5) or basic (pH >9) conditions. Store in neutral buffers.
  • Thermal Stability : Decomposition occurs above 150°C; DSC/TGA data (e.g., ) can guide storage at 0–6°C .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model Suzuki-Miyaura coupling energetics.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways, as applied to similar carboxamides in and .

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